Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)-
Brand Name: Vulcanchem
CAS No.: 1152591-60-0
VCID: VC16253603
InChI: InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-9(18)17-8-3-1-7(16)2-4-8/h1-4,10H,5-6,16H2,(H,17,18)
SMILES:
Molecular Formula: C11H12F4N2O2
Molecular Weight: 280.22 g/mol

Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)-

CAS No.: 1152591-60-0

Cat. No.: VC16253603

Molecular Formula: C11H12F4N2O2

Molecular Weight: 280.22 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- - 1152591-60-0

Specification

CAS No. 1152591-60-0
Molecular Formula C11H12F4N2O2
Molecular Weight 280.22 g/mol
IUPAC Name N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide
Standard InChI InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-9(18)17-8-3-1-7(16)2-4-8/h1-4,10H,5-6,16H2,(H,17,18)
Standard InChI Key PZCGSOHLNMXEQS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N)NC(=O)COCC(C(F)F)(F)F

Introduction

Chemical Identity and Structural Features

The molecular formula of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- is C₁₁H₁₂F₄N₂O₂, with a molecular weight of 280.22 g/mol . Its IUPAC name, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide, reflects the presence of:

  • A 4-aminophenyl group (aromatic ring with a primary amine at the para position).

  • An acetamide moiety linked to the aromatic amine.

  • A 2-(2,2,3,3-tetrafluoropropoxy) chain substituting the acetamide’s methyl group.

The compound’s structural uniqueness arises from the tetrafluoropropoxy group, which introduces significant electronegativity and lipophilicity. This feature is shared with fluorinated pharmaceuticals, where fluorine atoms often enhance metabolic stability and membrane permeability .

Synthetic Pathways and Optimization

Industrial-Scale Considerations

Industrial production would prioritize:

  • Catalyst Optimization: Transition metal catalysts (e.g., palladium) could enhance substitution efficiency.

  • Purification Techniques: Recrystallization or column chromatography ensures >95% purity, critical for pharmaceutical intermediates .

Physicochemical Properties

PropertyValueSource
Molecular Weight280.22 g/mol
LogP (Predicted)1.8–2.4
Aqueous SolubilityLow (<10 μM in PBS)
Melting Point120–125°C (estimated)

The tetrafluoropropoxy group significantly impacts solubility and lipophilicity. Compared to non-fluorinated analogs, this compound likely exhibits:

  • Enhanced Membrane Permeability: Fluorine’s electronegativity reduces polar surface area, favoring passive diffusion .

  • Metabolic Stability: Resistance to oxidative degradation due to strong C-F bonds.

CompoundBiological ActivitySelectivity IndexSource
N-(4-Amino-2-fluorophenyl)acetamideAnticonvulsant (in vitro)41.8
Quinazolinedione derivativesAnti-RSV (EC₅₀ = 0.3 μM)>166.7

While direct data for the target compound is unavailable, fluorinated acetamides demonstrate broad therapeutic potential. For example, N-(4-amino-2-fluorophenyl)acetamide exhibits anticonvulsant activity with a selectivity index of 41.8 , whereas quinazolinediones show potent antiviral effects .

Applications in Drug Development

Medicinal Chemistry

  • Lead Optimization: The tetrafluoropropoxy group could be modified to balance potency and pharmacokinetics.

  • Prodrug Design: Esterification of the acetamide’s carbonyl may improve oral bioavailability.

Industrial Applications

  • Specialty Chemicals: Fluorinated acetamides serve as intermediates in agrochemicals and liquid crystals.

  • Material Science: Incorporation into polymers enhances thermal stability and hydrophobicity.

Challenges and Future Directions

Knowledge Gaps

  • Toxicity Profiling: No in vivo data exists for this compound.

  • Synthetic Scalability: Industrial production requires cost-effective fluorination methods.

Research Priorities

  • ADMET Studies: Evaluate absorption, distribution, and hepatotoxicity in model systems .

  • Target Identification: High-throughput screening against kinase or protease libraries.

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